2,2,5-Trimethyl-1,3-dioxolan-4-one

Catalog No.
S3424607
CAS No.
4158-85-4
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5-Trimethyl-1,3-dioxolan-4-one

CAS Number

4158-85-4

Product Name

2,2,5-Trimethyl-1,3-dioxolan-4-one

IUPAC Name

2,2,5-trimethyl-1,3-dioxolan-4-one

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3

InChI Key

ZIGSKLATJCEJNN-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(O1)(C)C

Canonical SMILES

CC1C(=O)OC(O1)(C)C

Green Chemistry: Biobased Reaction Media

Scientific Field: Green Chemistry Application Summary: “2,2,5-Trimethyl-1,3-dioxolan-4-one” is proposed as a biobased reaction medium, aligning with the principles of green chemistry which emphasize the use of renewable feedstocks and the reduction of environmental impact . Methods of Application:

Polymer Synthesis: Isotactic Poly (racemic lactic acid)

Scientific Field: Polymer Chemistry Application Summary: Utilized in the synthesis of highly isotactic poly (racemic lactic acid) through a novel approach involving stereoselective ring-opening and deacetonation . Methods of Application:

Organic Synthesis: Solvent for Condensation Reactions

Scientific Field: Organic Chemistry Application Summary: Serves as a solvent in condensation reactions, such as the preparation of “2,2-Dimethyl-1,3-dioxolan-4-one” from glycolic acid and acetone . Methods of Application:

Analytical Chemistry: Solvent Parameter Evaluation

Reaction Media: Phase System Formation

Environmental Chemistry: Green Solvent Replacement

Scientific Field: Environmental Chemistry Application Summary: Proposed as a green solvent replacement due to its benign origin, availability, synthesis convenience, biodegradability, and reduced environmental impact . Methods of Application:

Medicinal Chemistry: Synthesis of Muscarinic Receptor Agonists

Scientific Field: Medicinal Chemistry Application Summary: This compound is used in the synthesis of muscarinic acetylcholine receptor agonists, which are important for treating various neurological disorders . Methods of Application:

Organic Synthesis: Protecting Groups for Carbonyl Compounds

Scientific Field: Organic Chemistry Application Summary: “2,2,5-Trimethyl-1,3-dioxolan-4-one” is used as a protecting group for carbonyl compounds during synthetic transformations . Methods of Application:

Chemical Synthesis: Trapping Reagents for Adduct Formation

Scientific Field: Chemical Synthesis Application Summary: Utilized as a trapping reagent for adducts formed during reactions between alkyl isocyanides and dialkyl acetylenedicarboxylates . Methods of Application:

Pharmaceutical Chemistry: Amide Synthesis

Scientific Field: Pharmaceutical Chemistry Application Summary: Involved in the synthesis of N,N-disubstituted amides of glycolic acid, which are relevant in pharmaceutical applications . Methods of Application:

Solvent Chemistry: Biobased Solvent Alternatives

Scientific Field: Solvent Chemistry Application Summary: Proposed as a biobased alternative to traditional solvents, contributing to the development of sustainable chemical processes . Methods of Application:

Environmental Science: Phase System Studies

Scientific Field: Environmental Science Application Summary: The ability to form multi-phase systems is studied for its potential environmental applications in separation technologies . Methods of Application:

Catalysis: Ligand in Transition Metal Catalysis

Scientific Field: Catalysis Application Summary: This compound is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various chemical reactions . Methods of Application:

Material Science: Additive in Polymer Blends

Scientific Field: Material Science Application Summary: Acts as an additive in polymer blends to modify mechanical and thermal properties . Methods of Application:

Food Chemistry: Flavor Compound Synthesis

Scientific Field: Food Chemistry Application Summary: Utilized in the synthesis of flavor compounds due to its potential to impart desirable organoleptic properties . Methods of Application:

Pharmaceutical Development: Drug Precursor

Scientific Field: Pharmaceutical Development Application Summary: Serves as a precursor in the synthesis of various pharmaceutical drugs . Methods of Application:

Environmental Remediation: Solvent for Extraction

Scientific Field: Environmental Remediation Application Summary: Applied as a solvent in extraction processes for environmental clean-up efforts . Methods of Application:

Biochemistry: Enzyme Reaction Media

Scientific Field: Biochemistry Application Summary: Investigated as a reaction media for enzyme-catalyzed transformations . Methods of Application:

2,2,5-Trimethyl-1,3-dioxolan-4-one is a cyclic organic compound with the molecular formula C6H10O3C_6H_{10}O_3. It features a dioxolane ring structure that is characterized by two oxygen atoms in the five-membered ring, contributing to its unique chemical properties. The compound is colorless and typically exists as a liquid or oil at room temperature. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry and polymerization processes .

  • Polymerization: It can be polymerized using different catalysts such as triflic acid and neopentanol as an initiator. The polymerization process involves the release of small molecules like formaldehyde, leading to the formation of oligomers or higher molecular weight polymers depending on the reaction conditions .
  • Chemical Transformations: The compound can also participate in various nucleophilic substitutions and electrophilic additions due to the presence of reactive sites in its structure. For instance, it can react with alcohols or amines to form esters or amides .

The synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one can be achieved through several methods:

  • Cyclization Reactions: This involves reacting acetone with 1,2-propylene oxide under acidic conditions. Catalysts such as zinc chloride or ionic liquids are often employed to facilitate the reaction and improve yield .
  • Ring-Opening Polymerization: As mentioned earlier, it can be synthesized through polymerization processes that involve the ring-opening of related dioxolanes under specific catalytic conditions .
  • Modification of Existing Compounds: The compound can also be derived from other dioxolanes through selective functional group transformations.

2,2,5-Trimethyl-1,3-dioxolan-4-one has several applications:

  • Monomer for Polymers: It serves as a monomer in the production of aliphatic polyesters due to its ability to undergo ring-opening polymerization .
  • Solvent: It is being explored as a potential solvent in organic reactions due to its polar aprotic nature and lower environmental impact compared to traditional solvents .
  • Chemical Intermediate: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Several compounds share structural features with 2,2,5-trimethyl-1,3-dioxolan-4-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-1,3-dioxolane-4-oneSimilar dioxolane ringUsed as a green solvent alternative
1,3-DioxolaneBasic five-membered ringCommon solvent; less functionalized than dioxolones
2-Methyl-1,3-dioxolaneOne methyl group on the ringLess sterically hindered than 2,2,5-trimethyl variant
5-Iodo-2,2,5-trimethyl-1,3-dioxolan-4-oneIodine substituent at position 5Potentially more reactive due to halogen presence

The uniqueness of 2,2,5-trimethyl-1,3-dioxolan-4-one lies in its steric hindrance provided by the three methyl groups at positions 2 and 5 of the dioxolane ring. This feature influences its reactivity and stability compared to other similar compounds.

First reported in the early 21st century, 2,2,5-trimethyl-1,3-dioxolan-4-one originated from systematic explorations into strained cyclic ketals derived from α-hydroxy acids. Its structural framework combines features of 1,3-dioxolanes—known since the 1950s for their solvent properties—with the kinetic stabilization provided by methyl groups at positions 2, 2, and 5. This substitution pattern distinguishes it from simpler dioxolanes like 1,3-dioxolane itself, which lacks stereochemical complexity.

The compound gained prominence through its role in addressing challenges in poly(lactic acid) (PLA) synthesis. Traditional PLA production via direct polycondensation of lactic acid suffered from low molecular weights due to equilibrium limitations. Researchers discovered that ring-opening polymerization of cyclic esters like 2,2,5-trimethyl-1,3-dioxolan-4-one bypasses these constraints, enabling high-molecular-weight polymers with tailored properties.

Role in Complex Molecular Architectures

2,2,5-Trimethyl-1,3-dioxolan-4-one serves as a linchpin in constructing stereochemically defined systems:

  • Chiral Induction: The methyl groups at C2 and C5 create a rigid bicyclic system that preserves configuration during ring-opening reactions. This property proves invaluable in synthesizing enantiomerically pure compounds for pharmaceutical applications.
  • Polymer Backbone Functionalization: Incorporation into polyester chains introduces branching points that modulate crystallinity and thermal stability. For example, PLA derivatives containing 2,2,5-trimethyl-1,3-dioxolan-4-one units exhibit glass transition temperatures (Tg) up to 65°C compared to 55°C for linear PLA.
  • Crosslinking Sites: The strained four-membered ring undergoes selective cleavage under acidic conditions, enabling post-polymerization modifications. This reactivity has been exploited to create hydrogels with tunable degradation profiles.

The formation of 2,2,5-trimethyl-1,3-dioxolan-4-one involves sophisticated stereoelectronic control mechanisms that govern the cyclization process [1] [2]. Stereoelectronic effects represent geometric constraints placed on molecular structures that arise from orbital overlap considerations, fundamentally controlling both reactivity patterns and stereochemical outcomes [1]. These effects are particularly pronounced in cyclization reactions where orbital alignment becomes critical for bond formation.

In acetoxyhalide cyclization pathways leading to dioxolanone formation, stereoelectronic control manifests through specific orbital overlap requirements [3] [2]. The nucleophilic attack by oxygen-containing functional groups on electrophilic centers must satisfy optimal geometric constraints to achieve efficient bond formation. These constraints follow established principles where maximum orbital overlap occurs when the attacking nucleophile approaches the electrophilic center at specific angles [2].

The stereoelectronic preference for anti-periplanar orbital arrangements plays a crucial role in determining the cyclization outcome [2]. When the reacting centers adopt conformations where the relevant orbitals are oriented anti-periplanar, the overlap efficiency maximizes, leading to faster reaction rates and preferred product formation. This geometric requirement often dictates which cyclization pathway will be favored among competing possibilities.

Baldwin rules provide fundamental guidelines for understanding cyclization selectivity in dioxolanone formation [4] [5]. According to these principles, ring closures are classified based on the ring size, the position of bond breaking relative to the forming ring (exo versus endo), and the hybridization state of the electrophilic center (tetrahedral, trigonal, or diagonal) [4] [5]. For five-membered ring formation characteristic of dioxolanones, specific combinations of these parameters are favored based on stereoelectronic considerations.

The influence of halogen substituents on cyclization stereochemistry represents another critical aspect of stereoelectronic control [6] [7]. Different halogens exhibit varying effects on the cyclization process due to their distinct electronic properties and steric requirements. Chlorine, bromine, and iodine substituents can alter both the rate and stereochemical outcome of cyclization reactions through their influence on transition state geometries [6].

HalogenElectronic EffectSteric InfluenceCyclization RateStereochemical Outcome
ChlorineStrong electron withdrawalMinimal steric bulkModerateHigh selectivity [6]
BromineModerate electron withdrawalIntermediate bulkVariableModerate selectivity [6]
IodineWeak electron withdrawalSignificant bulkEnhancedReduced selectivity [6]

Intermediate Trapping and Characterization of Transient Species

The identification and characterization of transient intermediates in dioxolanone ring formation requires sophisticated experimental approaches that can capture species with extremely short lifetimes [8] [9] [10]. These intermediates often exist for microseconds to milliseconds, making their direct observation challenging with conventional analytical techniques.

Mass spectrometry-based trapping methods have emerged as powerful tools for characterizing reactive intermediates in cyclization reactions [11] [12] [13]. Electrospray ionization mass spectrometry coupled with rapid mixing devices enables the detection of transient species on subsecond timescales [13]. This approach allows researchers to directly observe intermediate formation without the need for chemical quenching, which might perturb the natural reaction pathway.

The development of pulsed flow methods has revolutionized intermediate detection by providing a direct interface between rapid-mixing devices and mass spectrometric analysis [13]. These techniques enable the characterization of tetrahedral intermediates and other transient species that would otherwise decompose under conventional analytical conditions. The ability to perform such measurements on subsecond timescales provides unprecedented insights into reaction mechanisms.

Nuclear magnetic resonance spectroscopy techniques have been adapted for studying transient intermediates through specialized methods that exploit exchange between populated and sparsely populated states [14]. Two-dimensional infrared spectroscopy represents another advancement in this field, utilizing ultrafast vibrational cross-angle measurements to resolve intermediate structures in thermally driven reactions [15]. This technique provides sufficiently high temporal resolution to capture conformational dynamics of reactive species.

Cavitand-based trapping approaches offer an alternative strategy for stabilizing otherwise transient intermediates [16]. These bowl-like molecules can sequester reactive species within their hydrophobic cavities, effectively protecting them from rapid decomposition. Such stabilization allows for extended observation periods using conventional spectroscopic methods, providing detailed structural information about normally ephemeral intermediates.

Chemical trapping methods employ reactive species that can intercept intermediates and convert them into stable products suitable for analysis [10]. Thiols and nitroxide radicals such as 2,2,6,6-tetramethyl-1-piperidinyl-1-oxyl serve as effective radical scavengers, while cyanide ions can trap electrophilic intermediates like iminium ions [11] [12]. These approaches, while altering the natural reaction course, provide valuable mechanistic information about intermediate formation and structure.

Computational Modeling of Transition States in Ring-Closing Processes

Density Functional Theory calculations have become indispensable for understanding the mechanistic details of dioxolanone ring formation [17] [18] [19]. These computational approaches provide detailed information about transition state geometries, activation barriers, and reaction pathways that are often inaccessible through experimental methods alone. The application of hybrid functionals such as B3LYP combined with appropriate basis sets enables accurate prediction of molecular properties and reaction energetics [17] [20].

Transition state optimization using quantum mechanical methods reveals the precise geometric requirements for ring closure in dioxolanone formation [18] [21]. These calculations demonstrate that successful cyclization depends on achieving specific orbital overlap conditions and geometric arrangements that minimize activation energy barriers. The computed transition states often exhibit characteristics that explain experimental observations regarding reaction rates and selectivity patterns.

The development of machine learning approaches for transition state prediction represents a significant advancement in computational chemistry [18]. These methods can rapidly calculate transition state structures within seconds, compared to the time-consuming quantum mechanical calculations traditionally required. Such capabilities enable high-throughput screening of reaction conditions and catalyst designs for optimizing dioxolanone synthesis.

Computational studies on ring-closing processes reveal the energetic landscape governing cyclization reactions [21] [19]. The relative energies of competing pathways determine which products will be formed under kinetic versus thermodynamic control conditions. These calculations often identify unexpected low-energy pathways that might not be apparent from experimental observations alone.

Computational MethodAccuracy LevelComputational CostApplication Scope
Density Functional TheoryHighModerate to HighTransition states, energetics [17] [20]
Machine Learning ModelsModerate to HighLowRapid screening, prediction [18]
Molecular DynamicsModerateHighDynamic processes, conformational sampling [22]
Quantum Monte CarloVery HighVery HighBenchmark calculations, validation [22]

The investigation of solvent effects through continuum models and explicit solvation demonstrates the crucial role of the reaction environment in dioxolanone formation [21]. Hydrogen bonding interactions between solvent molecules and reacting species can significantly alter transition state geometries and activation barriers. These effects are particularly important for reactions involving charged or highly polar intermediates.

Statistical rate theory applications, including Rice-Ramsperger-Kassel-Marcus modeling, provide quantitative predictions of reaction rates and product branching ratios [23]. These calculations combine computed potential energy surfaces with statistical mechanical treatments to predict temperature and pressure dependencies of cyclization reactions. Such approaches are essential for understanding how reaction conditions influence product distributions in dioxolanone synthesis.

XLogP3

0.9

Dates

Last modified: 04-14-2024

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